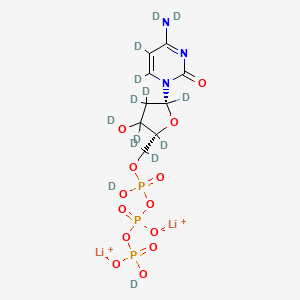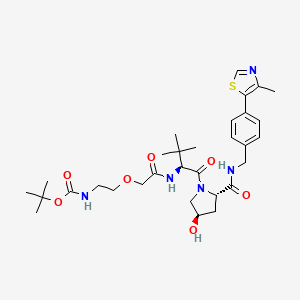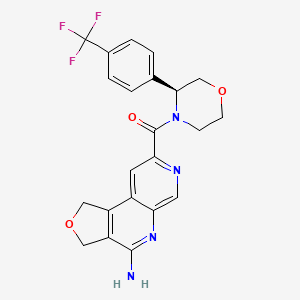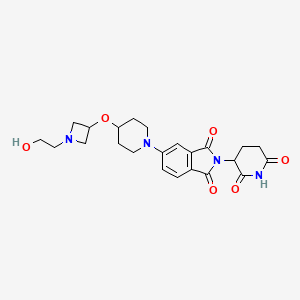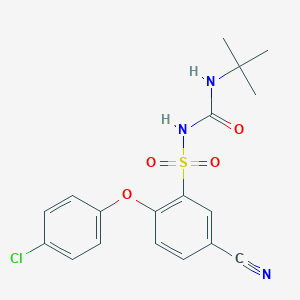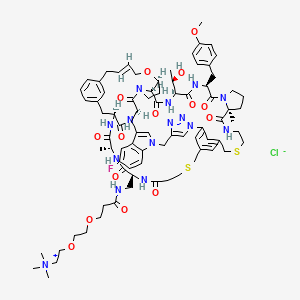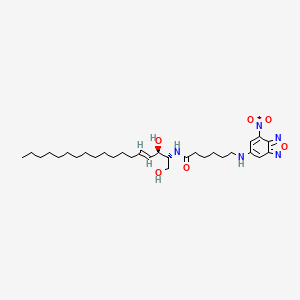
C6 NBD L-threo-ceramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of C6 NBD L-threo-ceramide involves the conjugation of a ceramide backbone with a 6-nitrobenzoxadiazole groupThe reaction conditions often involve the use of organic solvents such as chloroform, ethanol, and methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography. The compound is then formulated into a solid form for storage and distribution .
Análisis De Reacciones Químicas
Types of Reactions: C6 NBD L-threo-ceramide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ceramide backbone can undergo substitution reactions, particularly at the hydroxyl and amide groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Amino-derivatives of the ceramide.
Substitution: Various substituted ceramides depending on the reagents used.
Aplicaciones Científicas De Investigación
C6 NBD L-threo-ceramide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: Utilized in cell biology to investigate sphingolipid metabolism and transport mechanisms.
Medicine: Employed in research on neurodegenerative diseases and cancer, where ceramide metabolism plays a crucial role.
Industry: Applied in the development of diagnostic tools and therapeutic agents due to its fluorescent properties .
Mecanismo De Acción
C6 NBD L-threo-ceramide exerts its effects by integrating into cellular membranes and mimicking the behavior of natural ceramides. It is rapidly transferred between liposomes and labels the Golgi apparatus. The compound is metabolized to C6 NBD sphingomyelin in cells, allowing researchers to track sphingolipid metabolism and transport pathways .
Comparación Con Compuestos Similares
C6 NBD D-erythro-ceramide: Another fluorescently tagged ceramide with similar properties but different stereochemistry.
C6 NBD dihydroceramide: A dihydro analog of C6 NBD ceramide, used for similar applications but with different metabolic pathways.
Uniqueness: C6 NBD L-threo-ceramide is unique due to its specific stereochemistry, which affects its interaction with cellular components and its metabolic fate. This makes it a valuable tool for studying specific aspects of sphingolipid biology that other analogs may not address .
Propiedades
Fórmula molecular |
C30H49N5O6 |
|---|---|
Peso molecular |
575.7 g/mol |
Nombre IUPAC |
N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-6-yl)amino]hexanamide |
InChI |
InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-28(37)26(23-36)32-29(38)19-16-14-17-20-31-24-21-25-30(34-41-33-25)27(22-24)35(39)40/h15,18,21-22,26,28,31,36-37H,2-14,16-17,19-20,23H2,1H3,(H,32,38)/b18-15+/t26-,28-/m1/s1 |
Clave InChI |
QUAQFTJPXDOFOM-SVTPMZLBSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


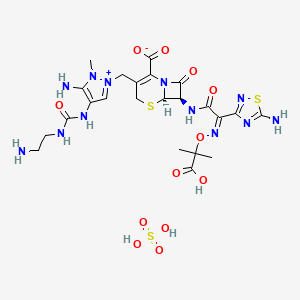
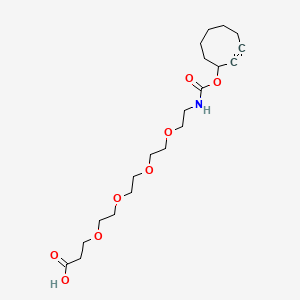
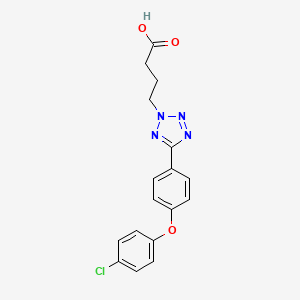

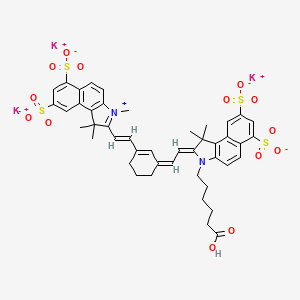
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
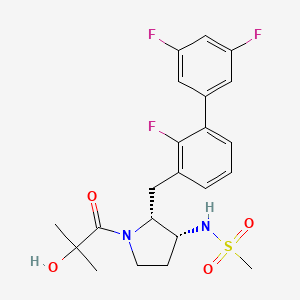
![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)
